![molecular formula C15H22N2O2S B2503220 N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892981-25-8](/img/structure/B2503220.png)
N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a derivative of tetrahydrobenzo[b]thiophene, which is a scaffold found in various compounds with diverse biological activities. The papers provided discuss several derivatives of tetrahydrobenzo[b]thiophene and their synthesis, characterization, and biological evaluation, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related tetrahydrobenzo[b]thiophene derivatives involves multi-step reaction sequences starting from commercially available precursors. For instance, the synthesis of dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides involves a five-step reaction sequence starting from dibenzo[b,d]thiophene to obtain the carboxylic acid intermediate, which is then coupled with various benzyl amines to yield the desired carboxamides . Similarly, the synthesis of substituted thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide involves initial reactions with different organic reagents . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of tetrahydrobenzo[b]thiophene derivatives is confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as elemental analysis . The crystal structure of a related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been determined by X-ray diffraction, which shows the presence of intra and intermolecular hydrogen bonds . These techniques are crucial for confirming the structure of "this compound" and understanding its three-dimensional conformation.
Chemical Reactions Analysis
The chemical reactivity of tetrahydrobenzo[b]thiophene derivatives is not explicitly discussed in the provided papers. However, the synthesis procedures imply that these compounds can undergo various chemical reactions, such as amidation and coupling reactions, to introduce different substituents and functionalities . These reactions are important for the modification and optimization of the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrobenzo[b]thiophene derivatives, such as solubility, melting point, and stability, are not detailed in the provided papers. However, the determination of acute toxicity through LD50 assays suggests that these compounds have a measurable level of biological safety . The crystallographic data provides insights into the solid-state properties of these compounds . Understanding these properties is essential for the development of "this compound" as a potential therapeutic agent.
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and crystal structure analysis of related compounds to understand their molecular arrangements and potential for further chemical modification. For instance, the synthesis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been characterized by X-ray diffraction, revealing significant intra and intermolecular hydrogen bonds, suggesting a foundation for further chemical exploration and modification (Vasu et al., 2004).
Biological Activity and Therapeutic Potential
Related benzo[b]thiophene derivatives have been investigated for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For example, certain benzo[b]thiophene-carboxamides have shown to inhibit cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, indicating potential anti-inflammatory applications (Boschelli et al., 1995). Additionally, novel thiophene derivatives synthesized from similar compounds demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities, offering insights into their potential therapeutic uses (Amr et al., 2010).
Antimicrobial and Anticancer Applications
The antimicrobial activities of functionalized tetrahydrobenzothiophene derivatives highlight their potential as novel agents in combating bacterial and fungal infections (Babu et al., 2013). Furthermore, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, closely related to the target compound, has shown potent cytotoxic activity against cancer cell lines, suggesting a promising area for the development of new cancer therapies (Deady et al., 2005).
Future Directions
Thiophene-based analogs have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)14(19)17-13-11(12(18)16-4)9-7-5-6-8-10(9)20-13/h5-8H2,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEWUGNOLBBJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2503139.png)

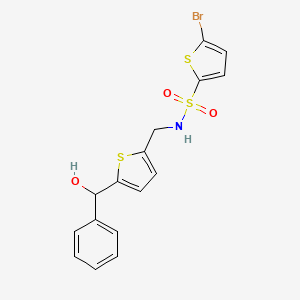
![2-(2,5-dioxopyrrolidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2503144.png)

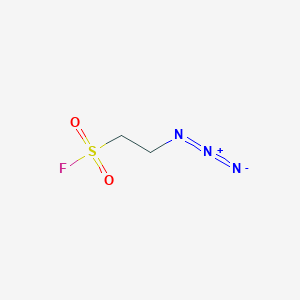
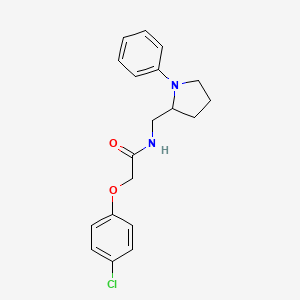
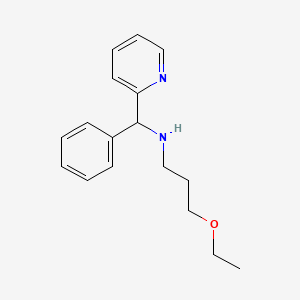
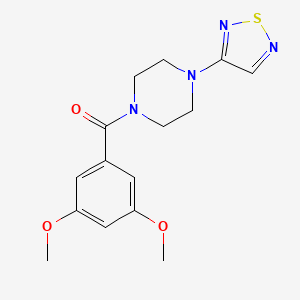
![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503151.png)

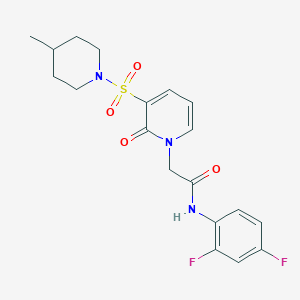
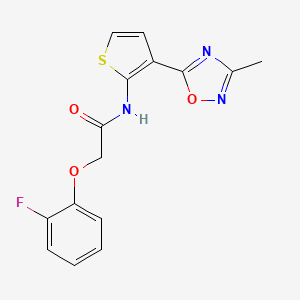
![2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2503160.png)